N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)acetamide
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, and an ethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with the benzylated piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the piperidine ring play crucial roles in binding to these targets, while the ethoxyphenyl group may influence the compound’s pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)acetamide can be compared with other piperidine derivatives, such as:
N-(1-benzyl-4-piperidinyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(1-benzyl-4-piperidinyl)-2-(4-chlorophenyl)acetamide: Contains a chloro group instead of an ethoxy group.
N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenyl)acetamide: Features a fluoro group in place of the ethoxy group.
The uniqueness of this compound lies in the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-21-10-8-18(9-11-21)16-22(25)23-20-12-14-24(15-13-20)17-19-6-4-3-5-7-19/h3-11,20H,2,12-17H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPSDTUQYGHSFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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